

# The Role of SHIP2 in Insulin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AS1938909 |           |
| Cat. No.:            | B15540900 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the insulin signaling pathway. Primarily through its lipid phosphatase activity, SHIP2 attenuates insulin signals, thereby impacting glucose homeostasis. Elevated expression or activity of SHIP2 is associated with insulin resistance and type 2 diabetes, making it a compelling therapeutic target. This document provides an in-depth overview of SHIP2's function, the molecular mechanisms it governs, quantitative data from key studies, and detailed experimental protocols for its investigation.

#### **Core Function and Mechanism of Action**

SHIP2 is a multi-domain enzyme that plays a pivotal role in the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central pathway for the metabolic effects of insulin.[1][2]

#### Mechanism of Action:

Upon insulin binding, the insulin receptor undergoes autophosphorylation, leading to the recruitment and phosphorylation of insulin receptor substrates (IRSs).[3] Phosphorylated IRS proteins act as docking sites for the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-



bisphosphate (PIP2) at the 3' position of the inositol ring, generating the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]

SHIP2 exerts its primary regulatory function by acting as a 5'-inositol phosphatase.[4] It specifically hydrolyzes the 5'-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[5][6] This action terminates the PIP3 signal, thereby negatively regulating downstream signaling events.[4][7] The reduction in PIP3 levels at the plasma membrane prevents the recruitment and full activation of PIP3-dependent kinases, most notably phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).[2][7]



Click to download full resolution via product page

# SHIP2 as a Negative Regulator in the Insulin Signaling Pathway

By depleting PIP3, SHIP2 effectively dampens the insulin signal. The primary downstream target of this regulation is the serine/threonine kinase Akt. Reduced Akt activation due to SHIP2 activity leads to:

 Decreased Glucose Uptake: Activated Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and

### Foundational & Exploratory





adipose tissues. Inhibition of Akt by SHIP2 impairs this process, resulting in reduced glucose uptake.[3][8]

- Reduced Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase
   3 (GSK-3), an enzyme that inhibits glycogen synthase. By suppressing Akt, SHIP2 activity
   leads to increased GSK-3 activity and consequently, reduced glycogen synthesis.[8]
- Increased Gluconeogenesis: In the liver, Akt activation suppresses the expression of key gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[9] Overexpression of SHIP2 in the liver impairs Akt activation, leading to increased expression of these enzymes and enhanced hepatic glucose output.[3] [9][10]

Studies in various models have solidified SHIP2's role as a negative regulator. SHIP2 knockout mice exhibit increased insulin sensitivity and are resistant to diet-induced obesity.[1][11][12] Conversely, overexpression of SHIP2 in cells and transgenic mice impairs insulin signaling, leading to glucose intolerance.[8][11]

// Nodes Insulin [label="Insulin", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="Insulin Receptor\n(IR)", fillcolor="#FFFFFF", fontcolor="#202124"]; IRS [label="IRS (pY)", tooltip="Insulin Receptor Substrate (Phosphorylated)", fillcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"], fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; SHIP2 [label="SHIP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI34P2 [label="PI(3,4)P2", fillcolor="#FFFFFF"], fontcolor="#202124"]; Akt [label="Akt (p-Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycogen [label="Glycogen Synthesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluco [label="Gluconeogenesis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Insulin -> IR [color="#202124"]; IR -> IRS [label="Activates", color="#202124"]; IRS -> PI3K [label="Recruits &\nActivates", color="#4285F4"]; PI3K -> PIP3 [label="Generates", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#4285F4"]; PIP3 -> Akt [label="Activates", color="#34A853"]; SHIP2 -> PIP3 [label="Inhibits", dir=back, color="#EA4335", style=dashed, arrowhead=tee]; PIP3 -> PI34P2 [label="Hydrolyzes to", dir=back, color="#EA4335", constraint=false]; SHIP2 -> PI34P2 [style=invis];



Akt -> GLUT4 [color="#34A853"]; Akt -> Glycogen [color="#34A853"]; Akt -> Gluco [color="#EA4335", style=dashed, arrowhead=tee];

// Ranks {rank=same; Insulin;} {rank=same; IR;} {rank=same; IRS;} {rank=same; PI3K;}
{rank=same; PIP2; PIP3; SHIP2;} {rank=same; PI34P2; Akt;} {rank=same; GLUT4; Glycogen;
Gluco;} } caption: "SHIP2 Integration in Insulin Signaling."

## **Quantitative Data on SHIP2 Function**

The following tables summarize quantitative findings from key studies, illustrating the impact of SHIP2 modulation on insulin signaling and glucose metabolism.

Table 1: Effect of SHIP2 Modulation on Akt Phosphorylation

| Experimental<br>Model | SHIP2 Modulation                   | Change in Insulin-<br>Stimulated Akt<br>Phosphorylation | Reference |
|-----------------------|------------------------------------|---------------------------------------------------------|-----------|
| 3T3-L1 Adipocytes     | Overexpression (WT-SHIP2)          | ▼ 34.1% (p-Thr308),<br>▼ 27.9% (p-Ser473)               | [8]       |
| 3T3-L1 Adipocytes     | Overexpression (Dominant-Negative) | ▲ 40.6% (p-Thr308),<br>▲ 37.8% (p-Ser473)               | [8]       |
| Liver of db/db mice   | Expression (Dominant-Negative)     | Restored to 45.2% of control levels                     | [3]       |
| L6 Myotubes           | Inhibition<br>(AS1949490)          | Dose-dependent increase                                 | [13]      |
| L6 Myotubes           | Inhibition (Ebselen)               | Dose-dependent increase                                 | [14][15]  |
| Islet β cells         | siRNA knockdown                    | Significant increase (P < 0.05)                         | [2]       |

Table 2: Effect of SHIP2 Modulation on Glucose Metabolism



| Experimental<br>Model | SHIP2<br>Modulation                       | Endpoint<br>Measured                       | Outcome                          | Reference |
|-----------------------|-------------------------------------------|--------------------------------------------|----------------------------------|-----------|
| 3T3-L1<br>Adipocytes  | Overexpression<br>(WT-SHIP2)              | Glucose Uptake                             | ▼ 41.5% decrease                 | [8]       |
| 3T3-L1<br>Adipocytes  | Overexpression<br>(Dominant-<br>Negative) | Glucose Uptake                             | ▲ 35.5% increase                 | [8]       |
| L6-GLUT4<br>Myotubes  | Inhibition (50 μM<br>Sulfonanilide 10)    | Glucose Uptake<br>(Insulin-<br>stimulated) | ▲ 30% increase vs. insulin alone | [16][17]  |
| L6-GLUT4<br>Myotubes  | Inhibition (50 μM<br>Sulfonanilide 11)    | Glucose Uptake<br>(Insulin-<br>stimulated) | ▲ 23% increase vs. insulin alone | [16][17]  |
| FAO<br>Hepatocytes    | Inhibition<br>(AS1949490)                 | Gluconeogenesis                            | Suppression                      | [13]      |
| db/db mice            | Chronic Inhibition<br>(AS1949490)         | Plasma Glucose                             | Significant reduction            | [13]      |

Table 3: Inhibitor Potency Against SHIP2

| Inhibitor   | IC50 / Ki                    | Assay Substrate | Reference |
|-------------|------------------------------|-----------------|-----------|
| AS1949490   | IC50 = 0.62 μM               | Ins(1,3,4,5)P4  | [13]      |
| AS1949490   | Ki = 0.44 μM                 | Ins(1,3,4,5)P4  | [18]      |
| Galloflavin | IC50 = 1.8 μM                | Ins(1,3,4,5)P4  | [18]      |
| K149        | Reported as potent inhibitor | Not specified   | [5][19]   |
| Ebselen     | Direct inhibitor             | Not specified   | [14][15]  |

## **Key Experimental Protocols**



Detailed methodologies are crucial for the accurate study of SHIP2 function. Below are foundational protocols derived from the literature.

# In Vitro SHIP2 Phosphatase Activity Assay (Malachite Green)

This assay quantifies SHIP2 activity by measuring the release of inorganic phosphate from a substrate.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

#### Materials:

- Recombinant human SHIP2 enzyme[20]
- Substrate: D-myo-phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3) or D-myo-inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4)[13]
- Reaction Buffer: 10 mM HEPES (pH 7.25), 6 mM MgCl<sub>2</sub>, 0.1% CHAPS, 250 mM sucrose,
   0.25 mM EDTA[13]
- Malachite Green Reagent
- 96-well microplate and plate reader

#### Procedure:

- Prepare serial dilutions of the SHIP2 inhibitor compound in the reaction buffer.
- In a 96-well plate, add 100 ng of SHIP2 enzyme to each well containing either the inhibitor or vehicle control.[13]
- Initiate the reaction by adding the substrate (e.g., Ins(1,3,4,5)P4 to a final concentration of 45 μM).[13]
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

### Foundational & Exploratory





- Stop the reaction by adding the Malachite Green reagent.
- Incubate for 15-20 minutes at room temperature to allow color development.
- Measure the absorbance at ~620 nm using a microplate reader.
- Calculate the amount of phosphate released by comparing to a standard curve generated with known phosphate concentrations.





Click to download full resolution via product page



## **Western Blot for Akt Phosphorylation**

This protocol allows for the semi-quantitative analysis of Akt activation in response to insulin and SHIP2 modulation.

#### Procedure:

- Cell Culture and Treatment: Culture cells (e.g., L6 myotubes) to confluence. Serum-starve the cells for 16-20 hours.[8][16] Pre-treat with a SHIP2 inhibitor or vehicle for a specified time. Stimulate with insulin (e.g., 100 nM) for 15 minutes.[16]
- Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., antip-Akt Ser473 or Thr308) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.



• Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt and/or a loading control like β-actin or GAPDH.

## 2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells.

Principle: Cells take up the radiolabeled, non-metabolizable glucose analog 2-deoxy-D-[<sup>3</sup>H]-glucose. The amount of intracellular radioactivity is proportional to the glucose transport rate. [16][21]

#### Procedure:

- Cell Culture and Treatment: Culture L6-GLUT4 myotubes to differentiation. Serum-starve for 20 hours, including treatment with a SHIP2 inhibitor or vehicle during this period.[16]
- Insulin Stimulation: Wash cells with a suitable buffer (e.g., DMEM without glucose). Stimulate with or without 100 nM insulin for 15 minutes at 37°C.[16]
- Glucose Uptake: Add 1 μCi/mL of 2-deoxy-D-[<sup>3</sup>H]-glucose to each well and incubate for 5 minutes at 37°C.[16]
- Lysis: Stop the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).[16]
- Scintillation Counting: Transfer the cell lysates to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Normalization: Normalize the radioactivity counts to the total protein content of each well.
   Express results as fold-change relative to the untreated control.[16]

## **Conclusion and Therapeutic Implications**

SHIP2 is a well-validated negative regulator of insulin signaling. Its enzymatic activity directly opposes the action of PI3K, leading to attenuated Akt activation and subsequent impairment of glucose uptake, glycogen synthesis, and suppression of gluconeogenesis. The strong correlation between elevated SHIP2 levels and insulin resistance in diabetic models makes it a prime target for therapeutic intervention.[1][4] The development of potent and selective small



molecule inhibitors of SHIP2 holds significant promise for enhancing insulin sensitivity and providing a novel treatment modality for type 2 diabetes and related metabolic disorders.[13] [16][22] Continued research into the nuanced roles of SHIP2 and the development of specific modulators will be crucial for translating these findings into clinical success.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SHIP2: an emerging target for the treatment of type 2 diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHIP2 on pI3K/Akt pathway in palmitic acid stimulated islet β cell PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new layer of phosphoinositide-mediated allosteric regulation uncovered for SHIP2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHIP2 inhibition alters redox-induced PI3K/AKT and MAP kinase pathways via PTEN over-activation in cervical cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of SH2-Containing Inositol Phosphatase 2 Results in Negative Regulation of Insulin-Induced Metabolic Actions in 3T3-L1 Adipocytes via Its 5'-Phosphatase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of the Liver-Specific Expression of SHIP2 (SH2-Containing Inositol 5'-Phosphatase
   2) on Insulin Signaling and GI... [ouci.dntb.gov.ua]
- 10. Impact of the liver-specific expression of SHIP2 (SH2-containing inositol 5'-phosphatase 2) on insulin signaling and glucose metabolism in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Inositol Phosphatase SHIP2 Negatively Regulates Insulin/IGF-I Actions Implicated in Neuroprotection and Memory Function in Mouse Brain PMC [pmc.ncbi.nlm.nih.gov]



- 12. Absence of the lipid phosphatase SHIP2 confers resistance to dietary obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ebselen enhances insulin sensitivity and decreases oxidative stress by inhibiting SHIP2 and protects from inflammation in diabetic mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ebselen enhances insulin sensitivity and decreases oxidative stress by inhibiting SHIP2 and protects from inflammation in diabetic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Sulfonanilide Inhibitors of SHIP2 Enhance Glucose Uptake into Cultured Myotubes
   PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drugs targeting SHIP2 demonstrate potent antiproliferative effects irrespective of SHIP2 inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SHIP2 Lipid Phosphatase Enzyme, active Echelon Biosciences [echelon-inc.com]
- 21. U Mass Organ-specific glucose uptake [protocols.io]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Role of SHIP2 in Insulin Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540900#what-is-the-function-of-ship2-in-insulin-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com